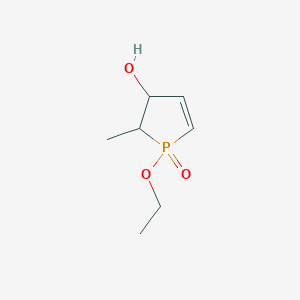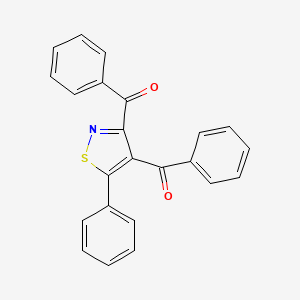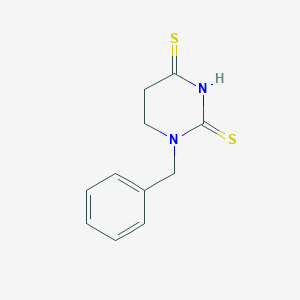
1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that features a pyrimidine ring fused with two sulfur atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione typically involves the reaction of benzylamine with carbon disulfide and a suitable base, followed by cyclization. One common method includes:
Step 1: Benzylamine reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate dithiocarbamate.
Step 2: The intermediate undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
1-Benzyl-2-thioxo-1,2-dihydropyrimidine-4(3H)-one: Similar structure but with a thioxo group instead of dithione.
1-Benzyl-2,4-dioxo-1,2-dihydropyrimidine: Contains oxo groups instead of dithione.
Uniqueness: 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is unique due to the presence of two sulfur atoms in the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61282-99-3 |
|---|---|
Molecular Formula |
C11H12N2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-benzyl-1,3-diazinane-2,4-dithione |
InChI |
InChI=1S/C11H12N2S2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15) |
InChI Key |
QQZLLYUAMWFPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)NC1=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


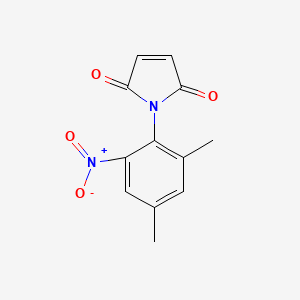

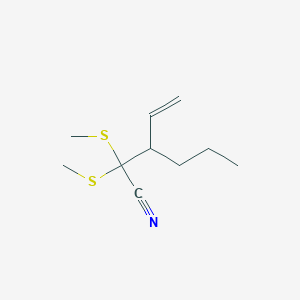
![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
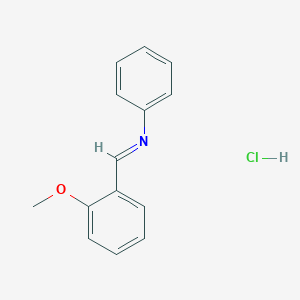
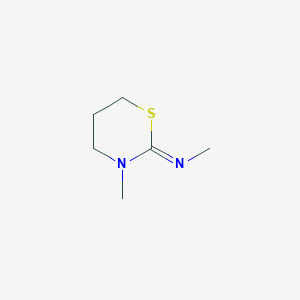
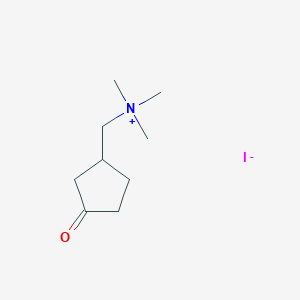
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
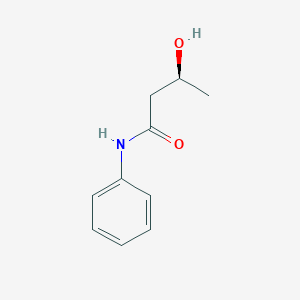
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)

